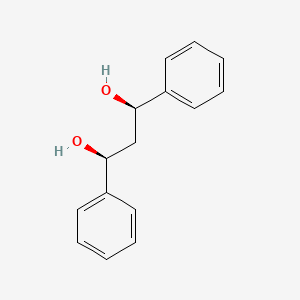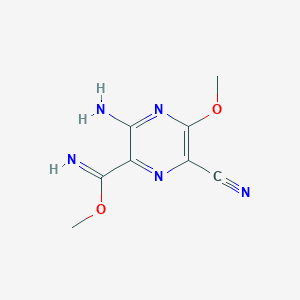
2,7-Dibutyloctanedioic acid
概要
説明
2,7-Dibutyloctanedioic acid is an organic compound with the molecular formula C16H30O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) This compound is characterized by its long carbon chain with butyl groups attached at the 2nd and 7th positions
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,7-dibutyloctanedioic acid typically involves the alkylation of diester malonate with chlorobutane under alkaline conditions using a phase transfer catalyst. The resulting diester butylmalonate is then hydrolyzed and decarboxylated to yield the desired dicarboxylic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions followed by hydrolysis and purification steps to ensure high purity and yield. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the process.
化学反応の分析
Types of Reactions: 2,7-Dibutyloctanedioic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the butyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2,7-Dibutyloctanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of polymers and other complex molecules.
Biology: It can be used in the study of metabolic pathways involving dicarboxylic acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,7-dibutyloctanedioic acid involves its interaction with various molecular targets, primarily through its carboxyl groups. These groups can form hydrogen bonds and ionic interactions with enzymes and other proteins, influencing their activity and stability. The long carbon chain and butyl groups also contribute to its hydrophobic interactions with lipid membranes and other hydrophobic environments.
類似化合物との比較
- 2,6-Dibutyloctanedioic acid
- 2,8-Dibutyloctanedioic acid
- 2,7-Dimethyloctanedioic acid
Comparison: 2,7-Dibutyloctanedioic acid is unique due to the specific positioning of the butyl groups, which can influence its reactivity and interactions compared to other similar compounds
特性
IUPAC Name |
2,7-dibutyloctanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-3-5-9-13(15(17)18)11-7-8-12-14(16(19)20)10-6-4-2/h13-14H,3-12H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJTTZOOICZCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCCC(CCCC)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570840 | |
| Record name | 2,7-Dibutyloctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538373-97-6 | |
| Record name | 2,7-Dibutyloctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(6-Bromobenzo[d]oxazol-2-yl)aniline](/img/structure/B3270949.png)






![1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea](/img/structure/B3271028.png)



